![molecular formula C7H12N2O B1380715 3-(Cyclopropylmethyl)imidazolidin-4-one CAS No. 1549227-02-2](/img/structure/B1380715.png)
3-(Cyclopropylmethyl)imidazolidin-4-one
Overview
Description
“3-(Cyclopropylmethyl)imidazolidin-4-one” is a chemical compound that is used in scientific research . It is a versatile material with a unique structure that enables various applications, including drug discovery and catalysis.
Synthesis Analysis
The synthesis of imidazolidin-4-one, the core structure of “3-(Cyclopropylmethyl)imidazolidin-4-one”, has been reported in only a few journal articles . The specific sub-structure motif is reported in 296 journal articles and 65 patents . The different methods reported for creating substituted analogues have been discussed, as well as the application of the moiety in medicinal chemistry projects and alternative uses of these analogues as organic catalysts and prodrugs .
Molecular Structure Analysis
Imidazolidin-4-ones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . They are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
Chemical Reactions Analysis
Imidazolidin-4-ones have been implicated in the nucleophilic ring opening reactions of α-lactams . In the course of studies on the chemistry of oxyallyl species, a new (3+2) cycloaddition of aza-oxyallyl systems, generated in situ from N-benzyloxy-2-chloroamides in the presence of NEt3, onto N-arylimines yielding imidazolidin-4-ones in moderate to good yields was uncovered .
Physical And Chemical Properties Analysis
The molecular weight of “3-(Cyclopropylmethyl)imidazolidin-4-one” is 140.18 . Its molecular formula is C7H12N2O . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.
Scientific Research Applications
Medicinal Chemistry
The imidazolidin-4-one ring is a valuable scaffold in medicinal chemistry due to its structural similarity to lactam pyrrolidinone. It’s used in the design of drugs due to its ability to mimic peptides and interact with biological targets .
Agriculture
This compound can be utilized in agricultural chemistry for the synthesis of herbicides, pesticides, and fungicides, leveraging its bioactive structure to affect various plant and insect biological pathways .
Synthetic Chemistry
In synthetic chemistry, 3-(Cyclopropylmethyl)imidazolidin-4-one serves as a precursor or an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic routes .
Drug Discovery
Due to its underutilization, there’s potential for this compound to be explored further in drug discovery, particularly in the search for novel therapeutic agents with unique mechanisms of action .
Biochemistry Research
Researchers may explore this compound’s role in biochemical processes, studying its interaction with enzymes and proteins to understand its potential effects on metabolic pathways .
Material Science
The structural properties of imidazolidin-4-ones may be applied in material science for the development of new materials with specific characteristics like enhanced durability or chemical resistance .
Neuropharmacology
Given its structural resemblance to natural neuroactive substances, this compound could be investigated for its effects on neurological pathways and potential applications in treating neurodegenerative diseases .
Mechanism of Action
In a study, it was found that a derivative of imidazolidin-4-one induced mitochondrial pathway apoptosis in colorectal cancer cell lines HCT116 and SW620 by inducing reactive oxygen species (ROS) production . Moreover, the elevated ROS generation activated the c-Jun N-terminal kinase (JNK) pathway, which further accelerated apoptosis .
Future Directions
Research has synthesized a series of imidazolidin-4-one derivatives, evaluated their anticancer activity, and explored the molecular mechanism of compound 9r-induced apoptosis in colorectal cancer cells . The present results suggest that compound 9r has a potential therapeutic role in colorectal cancer and deserves further exploration as a lead compound for colorectal cancer treatment .
properties
IUPAC Name |
3-(cyclopropylmethyl)imidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-3-8-5-9(7)4-6-1-2-6/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAYHXFBZQHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)imidazolidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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